1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride Methylone, known formally as 3,4-methylenedioxymethcathinone, is an illicit designer drug that has been detected in products marketed as bath salts, plant food, or party pills. 2,3-Methylenedioxymethcathinone (hydrochloride) is a positional isomer of methylone, having the methylenedioxy group attached to the 2 and 3, rather than the 3 and 4, positions. The physiological properties of this compound have not been studied. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1797884-10-6
VCID: VC0163991
InChI: InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H
SMILES: CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride

CAS No.: 1797884-10-6

Cat. No.: VC0163991

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride - 1797884-10-6

Specification

Description Methylone, known formally as 3,4-methylenedioxymethcathinone, is an illicit designer drug that has been detected in products marketed as bath salts, plant food, or party pills. 2,3-Methylenedioxymethcathinone (hydrochloride) is a positional isomer of methylone, having the methylenedioxy group attached to the 2 and 3, rather than the 3 and 4, positions. The physiological properties of this compound have not been studied. This product is intended for forensic and research applications.
CAS No. 1797884-10-6
Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name 1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H
Standard InChI Key VDEXNJVGLIHORH-UHFFFAOYSA-N
SMILES CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl
Canonical SMILES CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl

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